1-Cyclopropyl-3-fluoro-5-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

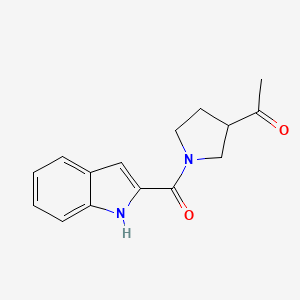

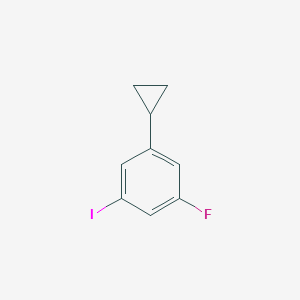

1-Cyclopropyl-3-fluoro-5-iodobenzene is a chemical compound with the molecular formula C9H8FI. It has a molecular weight of 262.07 . It is a liquid at room temperature and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8FI/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications

Ring-opening Reactions and Synthesis

Ring-opening 1,3-Dichlorination

Donor-acceptor cyclopropanes react with iodobenzene dichloride to afford ring-opened products. This process is applicable to a variety of donor and acceptor groups, demonstrating the versatility of cyclopropane compounds in synthetic chemistry (Garve et al., 2014).

Asymmetric Synthesis of Fluorocyclopropanes

The development of stereoselective synthesis methods for fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropanes highlights the importance of introducing fluorine or fluorinated groups into cyclopropane derivatives. These methods have significant implications in medicinal chemistry, offering potential for creating bioactive compounds with improved properties (Pons et al., 2021).

Catalysis and Chemical Transformations

Intramolecular Oxidative Cyclization

Iodobenzene catalyzes the 5-exo-dig cyclization of δ-alkynyl β-ketoesters, leading to the formation of cyclopentane products with adjacent quaternary and tertiary stereocenters. This process demonstrates the catalytic capabilities of iodobenzene derivatives in facilitating complex chemical transformations (Rodríguez & Moran, 2011).

Electron Transfer and Molecular Interactions

Topological Effects on Electron Transfer

The study of diferrocenylbenzenes and their substituted derivatives provides insight into the role of topological configurations and substituent effects, such as those from fluorine atoms, in modulating intramolecular electron transfer processes. These findings have implications for understanding the electronic properties of fluoro-substituted aromatic compounds (Patoux et al., 1997).

Properties

IUPAC Name |

1-cyclopropyl-3-fluoro-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FI/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNPNIXRCAXKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

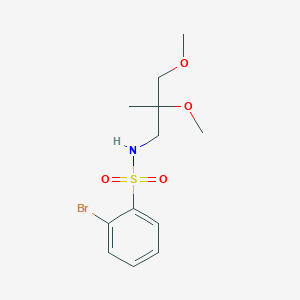

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)

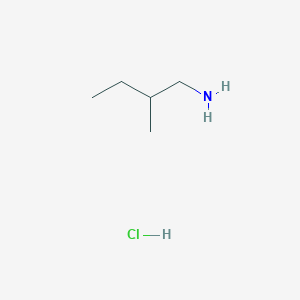

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)

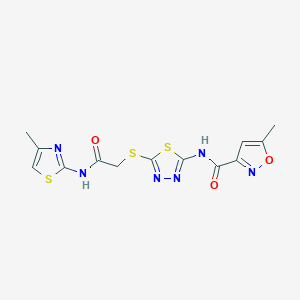

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)

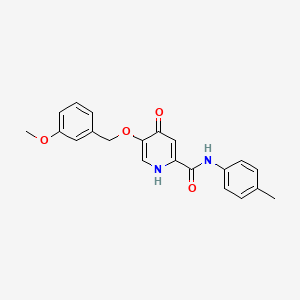

![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)